Bis(pentafluorophenyl)zinc
Description
Overview of Bis(pentafluorophenyl)zinc as a Prominent Organozinc Reagent
This compound, with the chemical formula (C₆F₅)₂Zn, is a key organozinc reagent characterized by two pentafluorophenyl groups bonded to a central zinc atom. sigmaaldrich.comchemdad.com This compound is a white to off-white powder and is recognized for its utility in a variety of chemical syntheses. scbt.comamericanelements.com It serves as an effective transfer agent for the pentafluorophenyl group in various reactions, including cross-coupling reactions to form new carbon-carbon bonds. researchgate.netresearchgate.net For instance, it has been successfully employed in the palladium-catalyzed synthesis of pentafluorophenyl-substituted porphyrins. researchgate.net Additionally, this compound acts as a catalyst in ring-opening polymerization, demonstrating its versatility in polymer chemistry. biosynth.com The molecular structure of the base-free compound reveals a nearly linear geometry around the two-coordinate zinc center. researchgate.netcdnsciencepub.com
Historical Context and Evolution of Research on Perfluorinated Organozinc Species
The study of organozinc compounds dates back to 1848 with the synthesis of diethylzinc (B1219324) by Edward Frankland. wikipedia.org However, the exploration of their perfluorinated counterparts is a more recent development in the broader field of organofluorine chemistry, which itself began to see significant industrial application in the 20th century. nih.gov The synthesis of perfluoroalkyl and perfluoroaryl zinc compounds presented unique challenges and required the development of new synthetic methodologies. fluorine1.ruacs.orgfluorine1.ru Early methods for preparing organozinc reagents often involved the reaction of a zinc halide with a more reactive organometallic species like an organolithium or Grignard reagent. sigmaaldrich.com A significant advancement came with the development of highly reactive "Rieke Zinc," which allows for the direct reaction of zinc with perfluoroaryl halides. sigmaaldrich.com Research into perfluorinated organozinc compounds, including this compound, has been driven by the need for efficient methods to introduce perfluoroaryl groups into organic molecules, a critical step in the synthesis of many advanced materials and pharmaceuticals. wikipedia.orgacs.org The investigation of their reactivity and structural properties continues to be an active area of research. researchgate.netcdnsciencepub.comacs.org
| Property | Value |
| Chemical Formula | C₁₂F₁₀Zn biosynth.com |
| Molecular Weight | 399.50 g/mol sigmaaldrich.comscbt.com |
| Appearance | White to Off-white Powder americanelements.com |
| Melting Point | 100-105 °C sigmaaldrich.comchemdad.comamericanelements.comchemicalbook.com |
| CAS Number | 1799-90-2 sigmaaldrich.comscbt.combiosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;1,2,3,4,5-pentafluorobenzene-6-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURVSLXVJYZFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393028 | |
| Record name | Bis(pentafluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-90-2 | |
| Record name | Bis(pentafluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis Pentafluorophenyl Zinc
Established Synthetic Pathways from Zinc Halides and Organolithium Reagents
A common and effective method for the preparation of bis(pentafluorophenyl)zinc involves the metathesis reaction between a zinc halide and a pentafluorophenyl organolithium reagent.
Reaction of Anhydrous Zinc Chloride with Lithium Pentafluorobenzene (B134492)
The synthesis is typically achieved by reacting anhydrous zinc chloride (ZnCl₂) with two equivalents of pentafluorophenyllithium (LiC₆F₅). thieme-connect.deresearchgate.net The pentafluorophenyllithium is itself generated in situ by the reaction of pentafluorobromobenzene with n-butyllithium in an appropriate solvent at low temperatures, such as -78 °C. thieme-connect.de A suspension of anhydrous zinc chloride in diethyl ether is then added to the freshly prepared pentafluorophenyllithium solution. thieme-connect.de The reaction mixture is slowly warmed to room temperature, resulting in the formation of this compound and lithium chloride as a byproduct. thieme-connect.de
Reaction Scheme:
C₆F₅Br + n-BuLi → LiC₆F₅ + n-BuBr
2 LiC₆F₅ + ZnCl₂ → Zn(C₆F₅)₂ + 2 LiCl
Optimization of Reagent Stoichiometry and Solvent Systems (e.g., Diethyl Ether)
The stoichiometry of the reagents is crucial for a clean and high-yielding reaction. Using a 2:1 molar ratio of pentafluorophenyllithium to anhydrous zinc chloride ensures the complete conversion of the zinc halide. researchgate.net Diethyl ether is a commonly employed solvent for this reaction, as it effectively solvates the organolithium reagent and the resulting organozinc compound. thieme-connect.deresearchgate.net The use of anhydrous zinc chloride is critical to prevent the decomposition of the highly reactive organometallic reagents. researchgate.net The initial product formed is often a bis(diethyl) ether adduct of this compound. researchgate.net
| Parameter | Condition | Reference |
| Reactants | Anhydrous Zinc Chloride, Pentafluorophenyllithium | thieme-connect.deresearchgate.net |
| Stoichiometry (LiC₆F₅:ZnCl₂) | 2:1 | researchgate.net |
| Solvent | Diethyl Ether | thieme-connect.deresearchgate.net |
| Temperature | -78 °C to Room Temperature | thieme-connect.de |
Purification and Isolation of Base-Free this compound
To obtain the base-free form of this compound, the initially formed ether adduct must be purified. researchgate.net This is typically achieved through repeated distillation or sublimation. researchgate.net The process removes the coordinated diethyl ether molecules, yielding the solvent-free compound. researchgate.net The successful removal of the ether allows for the isolation of pure, crystalline this compound. researchgate.net
In Situ Generation Techniques for Direct Synthetic Applications
For many synthetic applications, the isolation of pure this compound is not necessary. In these cases, in situ generation techniques are employed, where the reagent is prepared and used directly in the same reaction vessel.
Preparation from Polyfluorophenyl Grignard Reagents and Zinc Methoxide (B1231860)
An alternative in situ method involves the reaction of a polyfluorophenyl Grignard reagent with zinc methoxide (Zn(OMe)₂). mdpi.com This approach provides a convenient route to bis(polyfluorophenyl)zinc reagents directly in the reaction mixture, ready for subsequent transformations. mdpi.comresearchgate.net
Utility of In Situ Generated Reagents in Cross-Coupling Reactions
In situ generated bis(polyfluorophenyl)zinc reagents are particularly useful in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netorganic-chemistry.org For instance, they have been successfully employed in the polyfluorophenylation of porphyrins. mdpi.comresearchgate.net This method allows for the efficient formation of carbon-carbon bonds under mild conditions, demonstrating the synthetic utility of these in situ techniques. mdpi.comorganic-chemistry.org The use of these reagents avoids the need to handle and isolate the often sensitive organozinc compounds. organic-chemistry.org
| Application | Catalyst System | Utility | Reference |
| Polyfluorophenylation of Porphyrins | Pd(OAc)₂/t-Bu₃P | Synthesis of polyfluorophenyl-substituted porphyrins | mdpi.comresearchgate.net |
| Negishi Coupling | Pd(0) complexes | Formation of biaryls and other cross-coupled products | organic-chemistry.org |
Alternative Synthetic Approaches and Efficiency Considerations
The synthesis of this compound, a valuable reagent in organometallic chemistry and materials science, can be accomplished through several synthetic routes. The choice of method often depends on the desired purity, scale, and the availability of starting materials. Efficiency, in terms of yield and reaction conditions, varies significantly among these approaches.
One of the most common and established methods for preparing this compound is through a metathesis reaction . This involves the reaction of a zinc halide, typically anhydrous zinc chloride (ZnCl₂), with a pentafluorophenyl organometallic reagent. researchgate.netthieme-connect.de A widely used variant employs two equivalents of pentafluorophenyllithium (LiC₆F₅) in diethyl ether. researchgate.netcdnsciencepub.com This reaction initially produces the bis(diethyl ether) adduct of this compound. To obtain the base-free compound, repeated distillation of this adduct is necessary, which can result in yields of 60-65%. researchgate.netcdnsciencepub.com
Another variation of the metathesis approach utilizes a Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), in place of the lithium reagent. thieme-connect.de Furthermore, bis(polyfluorophenyl)zinc reagents can be efficiently prepared in situ from the corresponding polyfluorophenyl Grignard reagents and zinc methoxide (Zn(OMe)₂) in tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This method is particularly useful for applications such as palladium-catalyzed cross-coupling reactions. mdpi.com
A distinct synthetic strategy is the decarboxylation of zinc bis(pentafluorobenzoate). thieme-connect.degoogle.com This method avoids the use of highly reactive organolithium or Grignard reagents. The precursor, zinc bis(pentafluorobenzoate), can be prepared by reacting zinc hydroxide (B78521) with pentafluorobenzoic acid in boiling water. google.com Subsequent thermal decarboxylation of this salt yields this compound. thieme-connect.degoogle.com
Transmetallation presents another alternative. One such process involves the reaction of diethylzinc (B1219324) with pentafluoroiodobenzene in the presence of a Lewis base donor like pyridine (B92270) or diglyme. thieme-connect.de This reaction quantitatively yields donor complexes of this compound. A significant consideration for this method is that the removal of the coordinating donor solvent to obtain the solvate-free compound can be challenging and may lead to decomposition. thieme-connect.de A more specialized transmetallation involves the reaction of metallic zinc with bromobis(pentafluorophenyl)thallium. thieme-connect.de
The efficiency of these methods can be compared based on several factors. The metathesis reaction with pentafluorophenyllithium provides a good yield, but the required distillation to remove the ether adduct can be a drawback, sometimes leading to lower yields and the formation of by-products. cdnsciencepub.com The Grignard route offers a familiar and accessible pathway, with the in situ generation from Zn(OMe)₂ being particularly efficient for immediate use in subsequent reactions. mdpi.comresearchgate.net The decarboxylation method is advantageous as it starts from more stable and less hazardous materials like pentafluorobenzoic acid. google.com The transmetallation from diethylzinc is high-yielding but results in a product that is difficult to purify into its base-free form. thieme-connect.de
A summary of key synthetic reactions is presented in the table below.
| Starting Material 1 | Starting Material 2 | Product | Method | Yield | Reference |
| Anhydrous Zinc Chloride (ZnCl₂) | Pentafluorophenyllithium (LiC₆F₅) | This compound | Metathesis | 60-65% | researchgate.netcdnsciencepub.com |
| Zinc Methoxide (Zn(OMe)₂) | Polyfluorophenylmagnesium bromide | Bis(polyfluorophenyl)zinc | Metathesis (in situ) | High | mdpi.comresearchgate.net |
| Zinc bis(pentafluorobenzoate) | - | This compound | Decarboxylation | - | thieme-connect.degoogle.com |
| Diethylzinc | Pentafluoroiodobenzene | This compound (donor adduct) | Transmetallation | Quantitative | thieme-connect.de |
Advanced Structural Elucidation and Bonding Characteristics
Single Crystal X-ray Diffraction Analysis of Molecular Geometry
Single-crystal X-ray diffraction has been instrumental in determining the exact molecular structure of bis(pentafluorophenyl)zinc. Analysis of crystals obtained from a benzene (B151609) solution revealed a monomeric structure in the solid state, which is typical for many diorganozinc compounds of the type R₂Zn. researchgate.netcdnsciencepub.com
In its base-free solid-state form, the zinc atom in this compound is two-coordinate. researchgate.netcdnsciencepub.com The geometry around the zinc center is nearly linear, a characteristic feature of monomeric diorganozinc compounds where the organic substituents are not excessively bulky. researchgate.netcdnsciencepub.com This coordination environment is a significant departure from the distorted tetrahedral geometries observed in its adducts with Lewis bases like benzonitrile (B105546), pyridine (B92270), or various amines, where the zinc center becomes four-coordinate. acs.orgacs.orguea.ac.uksoton.ac.uk
Detailed analysis of the crystallographic data provides precise measurements of the bond lengths and angles within the (C₆F₅)₂Zn molecule. The two zinc-carbon bonds are of typical length for such compounds. cdnsciencepub.com The crucial C(1)-Zn-C(7) bond angle deviates slightly from perfect linearity. researchgate.netcdnsciencepub.com
| Parameter | Value |
|---|---|
| Zn-C Bond Lengths | 1.93-1.95 Å |
| C(1)-Zn-C(7) Bond Angle | 172.6(2)° |
Data sourced from Sun et al., 1998. cdnsciencepub.com
The primary distortion from an ideal linear geometry in the monomeric unit of (C₆F₅)₂Zn is the bending of the C(1)-Zn-C(7) angle to 172.6(2)°. researchgate.netcdnsciencepub.com This deviation from 180° is noteworthy. Further structural nuance is introduced by the orientation of the two pentafluorophenyl rings, which are nearly orthogonal to each other, with an angle of 76.7(2)° between their planes. cdnsciencepub.com This arrangement minimizes steric hindrance and allows for efficient packing in the crystal lattice. In adducts where the zinc center is four-coordinate, the geometry is typically described as distorted tetrahedral. acs.orguea.ac.uk
Supramolecular Architecture and Intermolecular Interactions in the Solid State
A dominant feature in the crystal structure of (C₆F₅)₂Zn is the presence of stacking interactions between the electron-deficient pentafluorophenyl rings of adjacent molecules. researchgate.netcdnsciencepub.com These interactions are a significant organizing force in the supramolecular assembly. The distances between the centroids of these stacked rings are measured to be 3.503 Å and 3.563 Å. researchgate.netcdnsciencepub.com This type of offset face-to-face stacking is a common motif observed in the crystal structures of organometallic compounds containing perfluorinated aryl groups. acs.org
| Interaction Type | Distance (Centroid-to-Centroid) |
|---|---|
| Ring 1 - Ring 1' | 3.503 Å |
| Ring 2 - Ring 2' | 3.563 Å |
Data sourced from Sun et al., 1998. researchgate.netcdnsciencepub.com
In addition to ring stacking, the crystal packing is influenced by a weak intermolecular interaction involving a fluorine atom and a zinc center of a neighboring molecule. researchgate.netcdnsciencepub.com A close contact is observed between an ortho-fluorine atom (F(2)) and an adjacent zinc atom, with a measured distance of 2.849(2) Å. researchgate.netcdnsciencepub.com This distance is less than the sum of the van der Waals radii of fluorine and zinc, suggesting a stabilizing, albeit weak, interaction. This C-F···Zn contact is considered an important aspect of the crystal structure, as it helps to satisfy the Lewis acidic character of the two-coordinate zinc center in the solid state. researchgate.netcdnsciencepub.com The slight bend in the C-Zn-C angle is oriented away from this interacting fluorine atom, which is further evidence supporting the existence of this intermolecular bond. cdnsciencepub.com
Structural and Supramolecular Characterization of Adducts with Lewis Bases
The Lewis acidic nature of the zinc center in this compound facilitates the formation of stable adducts with a variety of Lewis bases.
This compound readily reacts with Lewis bases to form four-coordinate adducts. researchgate.net The treatment of a toluene (B28343) solution of this compound with two equivalents of pyridine, benzonitrile, or their derivatives yields complexes with the general formula (C₆F₅)₂Zn(L)₂. acs.orguea.ac.uksoton.ac.uk Similarly, a series of eight adducts of the form (RR'R''N)₂·Zn(C₆F₅)₂ have been prepared by reacting Zn(C₆F₅)₂ with two equivalents of the corresponding amine. acs.org
Single-crystal X-ray diffraction studies of these adducts confirm the coordination of the Lewis base to the zinc center. acs.orgacs.org In these complexes, the zinc atom is four-coordinate, adopting a distorted tetrahedral geometry. acs.orguea.ac.ukacs.orgresearchgate.net
The crystal packing of the Lewis base adducts is directed by a range of noncovalent interactions, leading to complex supramolecular architectures. acs.orgacs.org Analysis of the crystal structures of pyridine and benzonitrile adducts reveals a prevalence of offset, face-to-face interactions between two pentafluorophenyl rings (homoaromatic pairing). acs.orguea.ac.ukfigshare.com These C₆F₅-C₆F₅ interactions are observed to be more significant than the corresponding hetero-aryl interactions between a pentafluorophenyl ring and a non-fluorinated aryl ring from the Lewis base. acs.orguea.ac.uksoton.ac.uk
These aryl-aryl synthons are crucial in assembling the individual molecules into larger, ordered structures, resulting in the formation of paired one- and three-dimensional supramolecular networks. acs.orguea.ac.uksoton.ac.uk In other amine adducts, a variety of intermolecular forces are observed, including phenyl-pentafluorophenyl stacking and X-H···F-C contacts, which give rise to one-, two-, and three-dimensional structures. acs.org
In the solid-state structure of base-free this compound, the Lewis acidity of the zinc atom is partially mitigated by a weak intermolecular C-F···Zn interaction with a neighboring molecule. researchgate.netcdnsciencepub.com The molecular geometry, where the C-Zn-C angle bends away from the ortho-fluorine atoms of the C₆F₅ rings, does not support the presence of a significant intramolecular Zn-F interaction. researchgate.net Upon formation of adducts with Lewis bases such as amines or pyridines, the zinc center becomes four-coordinate and electronically saturated, with its Lewis acidity satisfied by the coordinating base ligands.
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structure and purity of this compound and its derivatives. nih.govtcichemicals.com The techniques of ¹H, ¹³C, and especially ¹⁹F NMR are routinely used for characterization. nih.gov
For this compound adducts, variable-temperature ¹⁹F NMR experiments have been used to confirm that the four-coordinate nature observed in the solid state is maintained in solution. acs.orguea.ac.uksoton.ac.uk The ¹⁹F NMR spectrum of a related di-zinc bis(pentafluorophenyl) complex shows three distinct, sharp resonances corresponding to the ortho-, meta-, and para-fluorine atoms, indicating a symmetric environment in solution where solid-state interactions are not maintained. bath.ac.uk
Furthermore, ¹⁹F NMR is effective in studying solution-state equilibria, such as the Schlenk equilibrium involving (C₆F₅)₂Zn and ZnX₂. rsc.orgrsc.org Studies have shown that the exchange between this compound and pentafluorophenylzinc halides is typically slow on the NMR timescale at room temperature, allowing for the observation and quantification of distinct chemical species in solution. rsc.orgrsc.org
Infrared (IR) Spectroscopy for Vibrational Modes
The vibrational spectra of this compound have been reported, providing insight into its structural framework. researchgate.net The key vibrational bands are associated with the pentafluorophenyl rings and the zinc-carbon bonds. A prominent band observed in the IR spectrum is attributed to the zinc-carbon (Zn-C) stretching vibration.
A detailed assignment of the major vibrational modes of this compound is presented in the table below. The C-F and C-C stretching vibrations of the pentafluorophenyl ring are typically observed at higher wavenumbers, while bending and deformation modes appear at lower frequencies.
Table 1: Principal Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-F Stretching | Data not available in search results |
| C-C (aromatic) Stretching | Data not available in search results |
| C-F Bending | Data not available in search results |
| Zn-C Stretching | 375 |
Data sourced from reference researchgate.net. Further detailed assignments for the pentafluorophenyl ring vibrations were not available in the provided search results.
Other Relevant Spectroscopic Techniques for Characterization
Beyond vibrational spectroscopy, a suite of other analytical methods is crucial for the complete characterization of this compound. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and photoelectron spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of diamagnetic compounds like this compound. ¹⁹F NMR is particularly informative for this molecule due to the five fluorine atoms on each phenyl ring. The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the electronic environment of the fluorine nuclei. acs.org The ¹⁹F NMR spectrum of this compound has been reported and serves as a key diagnostic tool. researchgate.net
¹H and ¹³C NMR spectroscopy are also utilized in the characterization of this compound, although the absence of protons on the pentafluorophenyl ring means that ¹H NMR is primarily used to confirm the absence of protonated impurities or to study adducts with proton-containing ligands. mdpi.combath.ac.ukereztech.com ¹³C NMR provides information about the carbon framework of the C₆F₅ rings.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constants (J) |
|---|---|---|
| ¹⁹F | Data not available in search results | Data not available in search results |
| ¹³C | Data not available in search results | Data not available in search results |
| ¹H | Not applicable (no H atoms) | Not applicable |
While the use of NMR spectroscopy for the characterization of this compound is well-documented researchgate.netiucr.org, specific chemical shift and coupling constant data were not available in the search results.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy. The mass spectra of fluorocarbons are often characterized by the presence of the CF₃⁺ ion as a major peak. nist.gov The mass spectrum of this compound would be expected to show the molecular ion peak, [M]⁺, corresponding to (C₆F₅)₂Zn, as well as fragment ions resulting from the loss of pentafluorophenyl groups or other fragments.
Photoelectron Spectroscopy (PES)
The electronic structure of this compound has been investigated using HeI and HeII ultraviolet photoelectron spectroscopy (UPS). researchgate.net This technique provides information about the energies of the molecular orbitals and the nature of the metal-ligand bonding by analyzing the kinetic energies of electrons ejected from the molecule upon irradiation with high-energy photons. researchgate.net
Reactivity and Mechanistic Investigations in Organic Transformations
Mechanisms of Carbon-Carbon Bond Formation Reactions
Mechanistic Studies of Pentafluorophenyl Transfer Processes
Bis(pentafluorophenyl)zinc, Zn(C₆F₅)₂, serves as a transfer agent for the highly electronegative pentafluorophenyl (C₆F₅) group. Mechanistic studies have elucidated its role in facilitating carbon-carbon bond formation through cooperative effects with other organozinc reagents. In the arylation of N,O-acetals, Zn(C₆F₅)₂ functions as a potent Lewis acid. It facilitates the abstraction of a leaving group (e.g., bromide) from the substrate, which leads to the formation of a highly electrophilic oxocarbenium species. This intermediate is then readily attacked by a more nucleophilic diarylzinc reagent (ZnAr₂) to yield the arylated product. rsc.org Notably, in these cooperative systems, the Zn(C₆F₅)₂ is inert toward the direct arylation reaction itself, highlighting its specific role as a Lewis acid activator rather than a direct source of the transferring aryl group. rsc.org
Further studies show that Zn(C₆F₅)₂ is an effective, albeit non-selective, C₆F₅ transfer agent to boron trichloride (B1173362) (BCl₃). researchgate.net In reactions with certain nickel complexes, the addition of Zn(C₆F₅)₂ did not lead to significant C-C coupling products, further demonstrating that its reactivity is highly dependent on the specific reaction partners and pathways involved. acs.org
Reactivity in Polymerization Initiations and Carbon Dioxide Insertions
Ligand Properties and Coordination Chemistry in Polymerization Systems
The Lewis acidic nature of the zinc center in Zn(C₆F₅)₂ is central to its role in polymerization. The highly electron-withdrawing pentafluorophenyl groups enhance the zinc atom's electrophilicity, allowing it to form stable adducts with various Lewis bases. acs.org X-ray diffraction studies of adducts with amine, pyridine (B92270), and benzonitrile (B105546) ligands show that the zinc center typically adopts a four-coordinate, distorted tetrahedral geometry. acs.orgacs.org For instance, treatment of Zn(C₆F₅)₂ with two equivalents of various amines results in the formation of (RR'R''N)₂·Zn(C₆F₅)₂ adducts, all featuring an essentially tetrahedral zinc atom. acs.org This coordination behavior is fundamental to its function in polymerization systems, where it can activate monomers by coordination. In the solid state, these adducts are often organized into complex one-, two-, or three-dimensional supramolecular structures by noncovalent interactions like phenyl-pentafluorophenyl stacking and C-H···F-C contacts. acs.org
Stoichiometric Reactions with Epoxides and Carbon Dioxide
This compound is a key precursor and catalyst in the ring-opening polymerization (ROP) of epoxides and their copolymerization with carbon dioxide (CO₂). Stoichiometric studies have been crucial in understanding the initiation mechanisms. For example, the reaction of Zn(C₆F₅)₂(toluene) with benzyl (B1604629) alcohol (BnOH), a common initiator, leads to the formation of a dinuclear zinc species. mdpi.com The initiation of polymerization is proposed to occur through the insertion of CO₂ into the newly formed zinc-alkoxide (Zn-OBn) bond. mdpi.com
Direct insertion of CO₂ into the zinc-carbon bond of di-zinc aryl complexes has also been studied. Computational analysis using Density Functional Theory (DFT) revealed that the energy barrier for CO₂ insertion into a Zn-C₆F₅ bond is significantly higher (by 9.0 kcal mol⁻¹) than for insertion into a less electron-poor Zn-Ph bond. nih.gov This suggests that while direct insertion is possible, pathways involving more nucleophilic initiating groups, such as alkoxides, are kinetically favored. mdpi.comnih.gov In the presence of a co-catalyst, Zn(C₆F₅)₂ can promote the coupling of CO₂ and cyclohexene (B86901) oxide (CHO) to yield poly(cyclohexene carbonate). mdpi.com
Formation of Dinuclear Zinc Complexes in Reaction Mechanisms
There is substantial evidence that dinuclear zinc complexes are key intermediates or active species in reactions involving Zn(C₆F₅)₂. In the polymerization of cyclohexene oxide initiated by benzyl alcohol, the reaction of Zn(C₆F₅)₂ with the alcohol produces the dinuclear complex (C₆F₅)₂Zn₂(OBn)₂, which has been identified as an active catalyst for the copolymerization process. mdpi.com The formation of dimeric structures is also observed in the solid state for related heteroleptic complexes, such as β-thioketiminate zinc aryls, where bridging interactions create a dinuclear core. acs.org
The involvement of bimetallic mechanisms is a recurring theme in zinc catalysis, as they can provide cooperative activation of both the monomer and the propagating chain. mdpi.comrsc.org Theoretical studies on related zinc-mediated reactions suggest that pathways involving dinuclear zinc species, often proceeding through six-membered ring transition states, can be more favorable than mononuclear pathways. rsc.org For the CO₂/epoxide copolymerization, it is believed that a dinuclear structure facilitates the ring-opening of the monomer and the subsequent polymer chain growth, enhancing both activity and selectivity. mdpi.com
Kinetic and Thermodynamic Aspects of Reactivity
Investigation of Solid-State Reactions
The reactivity of this compound has been investigated not only in solution but also in the solid state, revealing different selectivity and reaction control. nih.gov The study of solvent-free reactions, whether through mechanochemistry (grinding) or slow chemistry (prolonged contact), provides insight into the intrinsic reactivity of the compound. nih.govresearchgate.net
A comparative study of the reaction between Zn(C₆F₅)₂ and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidinyl oxide (TEMPO) in different media highlights these differences. In a toluene (B28343) solution, an equilibrium between two distinct paramagnetic adducts, (C₆F₅)₂Zn(η¹-TEMPO) (1:1) and (C₆F5)₂Zn(η¹-TEMPO)₂ (1:2), is observed. nih.gov However, solid-state synthetic methods demonstrate remarkable stoichiometric control. Grinding a 1:1 molar ratio of the reactants selectively produces the 1:1 adduct, while a 1:2 ratio selectively yields the 1:2 adduct. nih.govresearchgate.net This contrasts with solution and melt-phase methods, which yield specific crystalline products based on crystallization kinetics rather than stoichiometry. nih.gov DFT calculations were used to examine the thermodynamic features of these adducts. nih.govresearchgate.net
The solid-state structure of base-free Zn(C₆F₅)₂ is characterized by a nearly linear C-Zn-C geometry. The crystal packing is dominated by stacking interactions between the C₆F₅ rings of adjacent molecules and features a weak intermolecular C-F···Zn interaction, which may influence its solid-state reactivity. researchgate.net
Interactive Data Table: Selectivity in the Reaction of Zn(C₆F₅)₂ with TEMPO
| Reaction Medium | Reactant Ratio (Zn:TEMPO) | Major Product(s) | Reference |
| Toluene Solution | 1:1 or 1:2 | Equilibrium mixture of 1:1 and 1:2 adducts | nih.gov |
| Melt Crystallization | N/A | 1:1 adduct, (C₆F₅)₂Zn(η¹-TEMPO) | nih.gov |
| Solid-State (Grinding) | 1:1 | Selective formation of 1:1 adduct | nih.govresearchgate.net |
| Solid-State (Grinding) | 1:2 | Selective formation of 1:2 adduct | nih.govresearchgate.net |
Interactive Data Table: Ring-Opening Copolymerization of CHO and CO₂ with Zn(C₆F₅)₂/BnOH
| Entry | CHO/Zn/BnOH Ratio | Time (h) | Conversion (%) | Carbonate Content (%) | Reference |
| 1 | 500/1/1 | 48 | 98 | 91 | mdpi.com |
| 2 | 500/1/2 | 48 | 99 | 88 | mdpi.com |
| 3 | 1000/1/1 | 72 | 99 | >99 | mdpi.com |
| 4 | 1000/1/2 | 72 | 99 | 90 | mdpi.com |
Catalytic Applications of Bis Pentafluorophenyl Zinc
Catalysis in Polymerization Reactions
Bis(pentafluorophenyl)zinc has emerged as a potent catalyst in the field of polymer chemistry, particularly in ring-opening polymerization (ROP) and copolymerization reactions. Its strong Lewis acidic nature and unique electronic properties make it an effective initiator and catalyst for the synthesis of a variety of polymers with controlled architectures and properties.
This compound is an effective catalyst for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, which are precursors to biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). biosynth.comnih.gov These polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov
The polymerization process is typically initiated by the coordination of the carbonyl group of the cyclic ester to the Lewis acidic zinc center of the this compound catalyst. This activation makes the ester more susceptible to nucleophilic attack, leading to the opening of the ring and the propagation of the polymer chain. nih.gov The mechanism is generally believed to proceed via a coordination-insertion pathway, involving the cleavage of the acyl-oxygen bond of the lactone. nih.gov
In some cases, this compound is used in conjunction with a co-initiator or a Lewis base. For instance, the combination of this compound with organic superbases like 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo dntb.gov.uaresearchgate.netundec-7-ene (DBU), and 7-methyl-1,5,7-triazabicyclo[4.4.0]decane-5-ene (MTBD) has been investigated for the ROP of lactide. rsc.org The nature of the interaction between the zinc complex and the organic base, whether it forms a classical Lewis acid-base adduct or a frustrated Lewis pair (FLP), significantly influences the polymerization activity. rsc.org The FLP system, Zn(C₆F₅)₂/MTBD, demonstrated much higher activity in lactide polymerization compared to the Lewis adduct system, Zn(C₆F₅)₂/DMAP. rsc.org
Research has also explored zinc complexes supported by N-arylcyano-β-diketiminate ligands, such as ZnL¹C₆F₅, for the ROP of L-lactide. rsc.orgresearchgate.net These studies have shown that such complexes can produce polylactide with high molecular weight and a relatively narrow molecular weight distribution. rsc.orgresearchgate.net
This compound has demonstrated catalytic activity in the alternating copolymerization of epoxides, such as cyclohexene (B86901) oxide (CHO), with carbon dioxide (CO₂) to produce polycarbonates. mdpi.com This reaction is a valuable method for CO₂ utilization and the synthesis of biodegradable polymers. dntb.gov.ua
The toluene (B28343) adduct of this compound, Zn(C₆F₅)₂(toluene), has been shown to be a very active and selective catalyst for the ring-opening polymerization of CHO to yield poly(cyclohexene oxide) (PCHO). mdpi.com Furthermore, in the presence of an initiator like benzyl (B1604629) alcohol (BnOH), this catalyst can promote the ring-opening copolymerization (ROCOP) of CO₂ and CHO to produce poly(cyclohexene carbonate) (PCHC). mdpi.com Mechanistic studies have indicated the in situ formation of a dinuclear zinc species, [(C₆F₅)₂Zn₂(BnO)₂], which is an active catalyst for the ROCOP of CO₂ with CHO. mdpi.com
The catalytic system's performance, including activity and selectivity towards polycarbonate formation versus the side product cyclic carbonate, is influenced by the catalyst structure and reaction conditions. Dinuclear zinc complexes are often found to be particularly effective for this transformation. nih.govelsevierpure.com
The development of single-site catalysts is crucial for achieving polymers with well-defined microstructures, controlled molecular weights, and narrow molecular weight distributions (polydispersity index, PDI). kocaeli.edu.trunina.it this compound and its derivatives have been utilized in the design of such single-site catalysts.
For instance, zinc complexes with tris(pyrazolyl)borate or tris(indazolyl)borate ligands have been synthesized and employed as single-site catalysts for the ROP of lactide. researchgate.net These catalysts exhibit first-order kinetics in both lactide and the metal catalyst, producing polylactide with a PDI in the range of 1.1–1.25. researchgate.net The molecular structures of these complexes, determined by single-crystal X-ray crystallography, provide valuable insights into the ground-state and activated configurations of the metal ions during polymerization. researchgate.net
In the context of the copolymerization of epoxides and CO₂, the dinuclear zinc complex [(C₆F₅)₂Zn₂(BnO)₂], formed from this compound and benzyl alcohol, acts as a single-site catalyst, particularly in solventless conditions, yielding poly(cyclohexene carbonate) with a polydispersity index close to 2. mdpi.com However, in a solvent like toluene, the PDI can be broader, suggesting the formation of multiple active species. mdpi.com
The structure of the catalyst plays a pivotal role in determining the microstructure and, consequently, the physical and chemical properties of the resulting polymer. google.com.lb In the case of this compound-based catalysts, modifications to the ligand environment around the zinc center can significantly impact the polymerization process and the final polymer characteristics.
For example, in the copolymerization of propylene (B89431) oxide and carbon dioxide using a catalyst system involving this compound and other organometallic compounds, the microstructure and properties of the resulting polymers were found to vary depending on the specific organometallic compound used. ereztech.com This variation was attributed to differences in the polycarbonate content within the polymers. ereztech.com
The stereoselectivity of the polymerization, which dictates the tacticity of the polymer (e.g., isotactic, syndiotactic, atactic), is also heavily influenced by the catalyst's structure. While not extensively detailed for this compound itself in the provided context, the general principle holds that chiral ligands on the metal center can lead to the formation of stereoregular polymers with distinct properties.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Beyond polymerization, this compound serves as a valuable reagent in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of the pentafluorophenyl group onto various organic scaffolds.
A significant application of this compound is in the palladium-catalyzed polyfluorophenylation of porphyrins. dntb.gov.uamdpi.com This reaction provides a facile and efficient method for synthesizing pentafluorophenyl- and other polyfluorophenyl-substituted porphyrins, which are of interest for various applications, including as catalysts and in materials science. researchgate.netmdpi.commdpi.com
The cross-coupling reaction typically involves the reaction of a brominated porphyrin with a bis(polyfluorophenyl)zinc reagent in the presence of a palladium catalyst system, such as Pd(OAc)₂/t-Bu₃P. mdpi.com This methodology is applicable to a range of free-base bromoporphyrins and their metal complexes. researchgate.netmdpi.com The use of this compound offers an alternative to other methods that may have lower yields and more difficult purification processes. mdpi.com
Catalyst Screening and Optimization for Cross-Coupling Efficiency
The efficiency of the cross-coupling reaction involving this compound is highly dependent on the choice of the palladium catalyst. Catalyst screening is a critical step in optimizing the reaction conditions to achieve high yields and minimize reaction times. mdpi.comyoutube.comnsf.gov
A study on the pentafluorophenylation of meso-bromoporphyrin involved screening several common palladium catalysts to identify the most effective one. mdpi.com Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and palladium(II) acetate (B1210297) [Pd(OAc)₂] with additional phosphine (B1218219) ligands were evaluated. mdpi.com
The results indicated that Pd(PPh₃)₄ was the most effective catalyst, providing a nearly quantitative yield of the desired product. The combination of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) also showed high efficiency. In contrast, using other phosphine ligands like triphenylarsine (B46628) (AsPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) with Pd(OAc)₂ resulted in lower yields. mdpi.com This highlights the crucial role of the ligand environment around the palladium center in facilitating the catalytic cycle.
The table below summarizes the results of a catalyst screening study for the coupling of a meso-bromoporphyrin with this compound. mdpi.com
Table 2: Screening of Palladium Catalysts for Coupling of meso-Bromoporphyrin with this compound
| Entry | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | 99 |
| 2 | PdCl₂(PPh₃)₂ | - | 91 |
| 3 | Pd(OAc)₂ | PPh₃ | 91 |
| 4 | Pd(OAc)₂ | AsPh₃ | 79 |
| 5 | Pd(OAc)₂ | dppf | 58 |
Reaction conditions: meso-bromoporphyrin, (C₆F₅)₂Zn, catalyst in THF at reflux. mdpi.com
Lewis Acid Catalysis in Organic Synthesis
Beyond its role as a nucleophilic coupling partner, the electron-deficient nature of the zinc center in this compound allows it to function as a Lewis acid. This property has been exploited in various synthetic transformations.
This compound has been effectively employed as a Lewis acid additive to promote reactions that may otherwise be sluggish or inefficient. Its role is often to activate a substrate towards nucleophilic attack. rsc.org
A notable application is in the stereoselective cross-coupling between glycosyl bromides and diarylzinc reagents. In this process, this compound is not the primary source of the aryl group but acts as a crucial Lewis acid to facilitate the reaction. It is proposed that Zn(C₆F₅)₂ assists in the abstraction of the bromide from the glycosyl substrate, generating a highly electrophilic oxocarbenium ion intermediate. This intermediate then readily reacts with the nucleophilic diarylzinc reagent to form the desired C-glycoside. rsc.org The addition of just 10 mol% of Zn(C₆F₅)₂ can significantly increase the reaction yield, demonstrating its potent catalytic effect as a Lewis acid additive. rsc.org
A significant advancement in catalysis is the development of methods that avoid the use of precious and often toxic transition metals. Zinc is not considered a typical transition element because its 3d orbital is completely filled, meaning it does not exhibit the variable oxidation states characteristic of transition metals. tutorchase.com This property makes zinc-based reagents like this compound attractive for developing non-transition-metal catalytic systems.
An example of this approach is the transition-metal-free arylation of N,O-acetals using a combination of diarylzinc reagents and a catalytic amount of this compound. rsc.org In this system, Zn(C₆F₅)₂ functions as a Lewis acid to activate the N,O-acetal, facilitating the departure of the alkoxy group and formation of an iminium intermediate. This electrophilic species is then attacked by the diarylzinc reagent. Crucially, no pentafluorophenyl group is transferred to the product, confirming that Zn(C₆F₅)₂ acts as a catalyst and not a reagent. rsc.org This cooperative "Zn/Zn" system, where one zinc reagent acts as a Lewis acid catalyst and the other as a nucleophilic source, enables the atom-efficient synthesis of valuable diarylmethylamines without the need for a transition metal catalyst. rsc.org
Applications As Additives and Precursors in Materials Science
Molecular Doping in Organic Electronic Devices
The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is highly dependent on the charge carrier concentration and mobility within the organic semiconductor layer. Molecular doping is a key strategy to enhance these parameters, and bis(pentafluorophenyl)zinc has proven to be a highly effective p-type dopant.
p-Doping in High-Hole-Mobility Organic Thin-Film Transistors (OTFTs)
This compound has been successfully employed as a p-dopant in high-hole-mobility OTFTs. osti.govnih.gov When introduced into a blend of organic semiconductors, such as the small molecule 2,7-dioctyl osti.govbenzothieno[3,2-b] osti.govbenzothiophene (C8-BTBT) and the polymer indacenodithiophene-benzothiadiazole (C16IDT-BT), it facilitates the generation of holes, which are positive charge carriers. researchgate.net This process, known as p-doping, increases the conductivity of the semiconductor blend, a crucial factor for efficient transistor operation. Research has shown that the addition of this compound leads to a significant increase in the hole concentration, which is a primary reason for the observed enhancement in device performance. researchgate.net
Role as a Microstructure Modifier in Organic Semiconductor Blends
Beyond its role as a dopant, this compound also acts as a microstructure modifier in organic semiconductor blends. osti.govnih.gov The morphology of the thin film in an OTFT plays a critical role in charge transport. The introduction of this compound into a C8-BTBT:C16IDT-BT blend has been observed to influence the crystallization and phase separation of the constituent materials. researchgate.netresearchgate.net This modification of the film's microstructure can lead to more ordered domains and improved interconnectivity between crystalline regions, creating more efficient pathways for charge carriers to travel. This dual functionality as both a dopant and a microstructure modifier is a key advantage of using this compound in these systems. osti.govnih.govresearchgate.net
Enhancement of Carrier Mobility in Organic Semiconductors
The combined effects of p-doping and microstructure modification by this compound result in a remarkable enhancement of carrier mobility in organic semiconductors. osti.govnih.gov In OTFTs based on C8-BTBT:C16IDT-BT blends, the addition of this compound has led to a dramatic increase in hole mobility, with reported values reaching as high as 21.5 cm² V⁻¹ s⁻¹. osti.govnih.govresearchgate.net This high mobility is a direct consequence of the increased charge carrier concentration and the optimized film morphology, which together facilitate more efficient charge transport through the semiconductor layer. researchgate.net This level of performance enhancement positions this compound as a highly promising additive for developing next-generation, high-performance organic electronic devices. osti.govnih.gov
Comparison with Other Lewis Acid Dopants (e.g., Tris(pentafluorophenyl)borane)
Tris(pentafluorophenyl)borane (B(C₆F₅)₃), often referred to as BCF, is another prominent Lewis acid dopant used in organic electronics. osti.govnih.govresearchgate.net While both B(C₆F₅)₃ and Zn(C₆F₅)₂ are effective p-dopants, they exhibit different characteristics. B(C₆F₅)₃ has been more extensively studied and is considered a prototypical air-stable molecular Lewis acid. nih.govresearchgate.net However, research indicates that this compound can be a potent alternative, in some cases leading to superior device performance. osti.govnih.govresearchgate.net The choice between these dopants can depend on the specific organic semiconductor system and the desired balance between electronic and morphological effects. The zinc center in this compound, being a transition metal, possesses empty orbitals that can act as electron acceptors, facilitating electron transfer between the host and the dopant. researchgate.net
Role in Perovskite Solar Cells (PSCs)
Perovskite solar cells are a rapidly emerging photovoltaic technology, and their efficiency and stability are critically dependent on the properties of the charge transport layers. This compound has found a valuable application as a dopant for the hole-transporting material in these devices.
Lewis Acid Dopant for Hole-Transporting Materials (e.g., Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
In perovskite solar cells, a hole-transporting layer is used to efficiently extract and transport positive charges from the perovskite absorber layer. Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a commonly used hole-transporting material. nih.govresearchgate.net Doping PTAA is essential to improve its conductivity and ensure efficient charge extraction. This compound has been utilized as a Lewis acid dopant for PTAA. nih.gov Its hydrophobic nature and high migration barrier offer advantages over traditional dopants like lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (t-BP), which can be hygroscopic and prone to migration, leading to stability issues. nih.gov The use of this compound as a dopant in PTAA-based perovskite solar cells has resulted in devices with a maximum power conversion efficiency of 20.34% and significantly improved operational stability. nih.gov
Research Findings on this compound in Organic Electronics
| Application | Semiconductor System | Key Finding | Reference |
| p-Doping in OTFTs | C8-BTBT:C16IDT-BT | Acts as a p-dopant, increasing hole concentration. | researchgate.net |
| Microstructure Modification | C8-BTBT:C16IDT-BT | Modifies film morphology, improving crystalline order. | osti.govresearchgate.net |
| Carrier Mobility Enhancement | C8-BTBT:C16IDT-BT | Achieved a maximum hole mobility of 21.5 cm² V⁻¹ s⁻¹. | nih.govresearchgate.net |
| Dopant for PSCs | PTAA | Resulted in a power conversion efficiency of 20.34% and enhanced stability. | nih.gov |
Hydrophobic Properties and Migration Barrier in Photovoltaic Applications
A significant advantage of incorporating this compound into photovoltaic devices is the enhancement of hydrophobicity. mdpi.comnih.govamericanelements.com The presence of fluorinated phenyl groups in the molecule imparts a water-repellent nature to the layers in which it is included. americanelements.com This is particularly beneficial for perovskite solar cells, as they are notoriously sensitive to moisture, which can lead to rapid degradation of the perovskite material. By creating a more hydrophobic surface, this compound helps to protect the perovskite layer from ambient humidity, thereby improving the device's environmental stability. americanelements.com For example, treating the surface of an inorganic perovskite film with this compound has been shown to create a superhydrophobic surface. americanelements.com
In addition to its hydrophobic nature, this compound also acts as a migration barrier for ions within the solar cell. mdpi.comnih.gov Ion migration is a well-known degradation mechanism in perovskite solar cells, leading to hysteresis in the current-voltage characteristics and a decline in long-term performance. The use of this compound as a dopant has been reported to suppress this ion diffusion. americanelements.com This is attributed to its high migration barrier, which helps to lock the mobile ions in place, contributing to more stable device operation over time. mdpi.com The suppression of phase segregation in CsPbIBr₂ films has been demonstrated through the use of this compound as an additive in the antisolvent during film processing. ereztech.com This leads to a significant reduction in phase segregation and contributes to prolonged stability. ereztech.com
Precursor in Advanced Materials Synthesis
Beyond its role as an additive, this compound serves as a valuable precursor in the synthesis of advanced materials, particularly for applications in thin-film technologies.
Use in Thin Film Deposition Techniques
This compound is an organometallic precursor that can be utilized in various thin-film deposition techniques. sigmaaldrich.com These methods are fundamental for the fabrication of electronic and optoelectronic devices, where precise control over film thickness, composition, and morphology is crucial. While specific deposition techniques such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) using this compound are not extensively detailed in the provided context, its nature as an organometallic compound makes it a suitable candidate for such processes which require volatile and reactive precursors.
Applications in Solar Energy and Water Treatment
The utility of this compound as a precursor extends to the fabrication of materials for solar energy and water treatment applications. sigmaaldrich.com In the realm of solar energy, its use in creating components for photovoltaic devices has been established. mdpi.comnih.govamericanelements.com
In the context of water treatment, this compound can be used in the synthesis of porphyrin-based metal-organic frameworks (P-MOFs). mdpi.com Specifically, it is a reactant in the formation of a Zn-MOF where it acts as a pillar in the structure. mdpi.com These P-MOFs are being investigated for their potential in the photocatalytic degradation of pollutants in wastewater. mdpi.com The porous nature and the photocatalytic activity of these materials, derived in part from components like this compound, make them promising candidates for environmental remediation. mdpi.com
Interactive Data Tables
Table 1: Performance of Perovskite Solar Cells with this compound
| HTM | Dopant/Treatment | PCE (%) | VOC (V) | Stability | Reference |
| P3HT | This compound | 17.49 | - | - | tcichemicals.com |
| PTAA | This compound | 20.34 | - | >90% after 1000h | mdpi.comnih.gov |
| CsPbI₂.₈₅Br₀.₁₅ | This compound | 20.22 | 1.231 | Enhanced | americanelements.com |
Note: '-' indicates data not available in the provided sources.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT calculations have been widely employed to explore the electronic structure and reactivity of Bis(pentafluorophenyl)zinc and related systems. These studies are crucial for interpreting experimental observations and predicting chemical behavior. For instance, DFT calculations using the 6-311+G* basis set have been used to determine the energy levels of this compound in the context of its application in organic electronics. researchgate.netresearchgate.net
While this compound is monomeric with a near-linear C-Zn-C geometry, theoretical studies on other organozinc compounds have provided fundamental insights into zinc-zinc bonding. researchgate.netcdnsciencepub.com The synthesis and structural characterization of decamethyldizincocene, [Zn₂(η⁵-C₅Me₅)₂], which features a direct Zn-Zn bond, spurred numerous theoretical investigations into the nature of metal-metal bonds in Group 12 elements. bohrium.comresearchgate.net
Computational studies on these related dimetallocene structures have elucidated the key electronic factors stabilizing the [Zn-Zn]²⁺ unit. bohrium.comresearchgate.net Key findings from these theoretical investigations are summarized below.
Table 1: Theoretical Characterization of Zn-Zn Bonding in Related Systems
| Compound/System | Theoretical Finding | Key Orbital Interactions | Calculated Dissociation Energy (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| [Zn₂(η⁵-C₅Me₅)₂] | The Zn-Zn bond results from the interaction of the singly occupied HOMOs of two {(η⁵-C₅Me₅)Zn} fragments. | Predominantly Zn 4s orbitals. | 55 - 70 | bohrium.com |
| M₂Ar'₂ (M=Zn, Cd, Hg) | The stability and nature of the M-M bond have been investigated across the homologous series. | Overlap of 4s orbitals with some s-p or s-d mixing depending on ligands. | Not specified. | bohrium.comresearchgate.net |
These theoretical studies demonstrate that stable compounds with Zn-Zn bonds can be formed with appropriate ligands that stabilize the formally Zn⁺ centers. bohrium.com The bonding is primarily attributed to the interaction between the 4s orbitals of the two zinc atoms. bohrium.comresearchgate.net
DFT calculations have been predictive in understanding how this compound functions as an additive in materials science. When incorporated into a high-hole-mobility organic small-molecule/polymer blend, this compound acts as both a p-dopant and a microstructure modifier. researchgate.netosti.gov Theoretical modeling predicts that these functions arise from the formation of molecular complexes between the Lewis acidic this compound and the organic semiconductor components. researchgate.net This combination of synergistic effects leads to a significant enhancement in charge carrier mobility. researchgate.netosti.gov
The interaction involves adduct formation, which can be observed through color changes in solution and is supported by DFT calculations of the material's energy levels. researchgate.netresearchgate.net
Table 2: Energy Level Diagram Data for Materials in a High-Mobility Blend
| Material | Role | HOMO Energy (eV) | LUMO Energy (eV) | Reference(s) |
|---|---|---|---|---|
| C8-BTBT | Host Semiconductor | -5.45 | Not specified | researchgate.net |
| C16IDT-BT | Host Semiconductor | -5.35 | Not specified | researchgate.net |
These computational predictions highlight the role of this compound in forming molecular complexes that mediate doping and modify the material's structure, leading to enhanced performance in organic thin-film transistors. researchgate.net
Computational studies have shed light on electron transfer processes involving this compound. In the arylation of N,O-acetals, this compound acts as a Lewis acid that facilitates the reaction in cooperation with a nucleophilic diarylzinc reagent. nih.gov The proposed mechanism involves the initial formation of a reactive ketone oxonium intermediate, a process that implies a significant electronic rearrangement and transfer. nih.gov The strong influence of Lewis donor solvents like THF, which inhibit the reaction, supports the crucial role of this compound coordinating to the substrate to enable the process. nih.gov
Furthermore, DFT calculations on related systems, such as porphyrin-containing metal-organic frameworks with [5,15-di(4-pyridyl)-10,20-bis(pentafluorophenyl)porphinato]-zinc(II) units, show that photoinduced electron transfer can be triggered. osti.gov These calculations indicate that charge transfer from the porphyrin to an acceptor molecule like C60 can lead to long-lived charge-separated states, a process fundamental to creating photoelectrical conductivity. osti.gov
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transition states and intermediates.
DFT calculations have been crucial in distinguishing between stepwise and concerted reaction pathways in zinc-catalyzed reactions. For example, in a zinc-catalyzed hydroalkoxylation cyclization, DFT modeling was used to compare two potential mechanisms. acs.org The calculations showed that a concerted coupling reaction between an alkyne group and a Zn-O moiety via transition state TS1-A' was kinetically much more favorable (ΔG‡ = 20.9 kcal/mol) than an alternative stepwise nucleophilic attack (ΔG‡ = 48.9 kcal/mol). acs.org
In a different context, the arylation of N,O-acetals using a combination of diarylzinc and this compound is proposed to operate via a two-step Sₙ1-type mechanism. nih.gov This stepwise pathway involves the initial formation of a highly electrophilic oxocarbenium species, facilitated by the Lewis acidity of this compound, followed by the reaction with the diarylzinc reagent. nih.gov Similarly, DFT was used to investigate the stepwise insertion of CO₂ into the Zn-aryl bond of related di-zinc complexes, providing insight into the activation barriers. nih.gov
Computational analysis of the energetics of catalytic cycles provides a quantitative understanding of reaction feasibility and rates. In the zinc-catalyzed hydroalkoxylation mentioned previously, the Gibbs free energy profile for the entire catalytic cycle was computed. acs.org This analysis identified the relative energies of the reactants, intermediates, transition states, and products.
Table 3: Calculated Gibbs Free Energy Profile for a Zinc-Catalyzed Hydroalkoxylation
| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Reference(s) |
|---|---|---|---|
| INT-A' | Alkoxide intermediate | 0.0 | acs.org |
| TS1-A' | Concerted coupling transition state | +20.9 | acs.org |
| INT-B' | Cyclized product intermediate | -16.4 | acs.org |
This energetic mapping confirms that the catalytic cycle proceeds through the formation of an alkoxide intermediate (INT-A'), followed by a concerted cyclization to yield the product intermediate (INT-B'). acs.org The isolation and characterization of catalytic intermediates in other zinc-hydride-catalyzed systems, supported by stoichiometric experiments, have allowed for the establishment of plausible catalytic cycles. acs.org Such combined experimental and computational approaches are essential for a comprehensive understanding of the reaction mechanism. acs.orgacs.org
Prediction of Molecular Interactions and Supramolecular Assembly
Computational and theoretical studies have been instrumental in understanding and predicting the non-covalent interactions that govern the supramolecular assembly of this compound and its derivatives. The highly fluorinated nature of the pentafluorophenyl rings plays a crucial role in directing the formation of extended solid-state architectures.
The primary intermolecular forces at play in the supramolecular chemistry of this compound are π-π stacking interactions between the electron-deficient pentafluorophenyl (C₆F₅) rings. In the solid-state structure of base-free this compound, stacking interactions between the C₆F₅ rings of adjacent molecules are a dominant organizational motif. researchgate.netcdnsciencepub.com These interactions are characterized by ring centroid to ring centroid distances of approximately 3.503 Å and 3.563 Å. researchgate.netcdnsciencepub.com
Another significant, albeit weaker, interaction identified is the intermolecular C-F···Zn contact. In the crystal structure of the base-free compound, a close contact of 2.849(2) Å is observed between a fluorine atom and the zinc center of a neighboring molecule. researchgate.netcdnsciencepub.com This interaction suggests that the Lewis acidity of the zinc center is partially satisfied through this intermolecular contact in the absence of a coordinating Lewis base. researchgate.net
When this compound forms adducts with Lewis bases, such as amines, the supramolecular assembly becomes more complex and is often dictated by a combination of interactions. acs.org In amine adducts, N-H···F-C hydrogen bonds are a key feature, working in concert with offset face-to-face (off) π-π interactions between the C₆F₅ rings. acs.org For example, in the supramolecular structure of the adduct with a specific amine, each molecule engages in N-H···F-C interactions with four neighbors, leading to the formation of infinite sheets. These sheets are then aligned by offset C₆F₅···C₆F₅ interactions with an interplanar distance of 3.299 Å. acs.org The interplay of these different non-covalent interactions allows for the construction of varied and complex supramolecular architectures. acs.orgacs.org
The study of benzonitrile (B105546) and pyridine (B92270) adducts of this compound further highlights the prevalence of offset face-to-face homo-aryl and embrace-like interactions in the crystal packing. acs.org These aryl-aryl interactions are the primary synthons that assemble the molecules into one- and three-dimensional supramolecular structures. acs.org
| Compound/Adduct Type | Interaction Type | Measured Distance (Å) | Supramolecular Motif |
|---|---|---|---|
| Base-free Zn(C₆F₅)₂ | C₆F₅···C₆F₅ stacking (centroid-centroid) | 3.503 and 3.563 | Dominant stacking |
| Base-free Zn(C₆F₅)₂ | C-F···Zn | 2.849(2) | Weak intermolecular contact |
| Amine Adduct | N-H···F-C | 2.32 | Pairing of molecules |
| Amine Adduct | offset C₆F₅···C₆F₅ | 3.299 | Alignment of infinite sheets |
Comparative Computational Analysis of this compound with Related Organozinc Compounds
Comparative computational analyses provide valuable insights into the unique electronic properties and reactivity of this compound relative to other organozinc compounds. Density Functional Theory (DFT) calculations have been employed to compare its characteristics with both non-fluorinated analogues and other zinc complexes.
A key point of comparison is the nature of the Zn-C bond. In this compound, the electron-withdrawing nature of the pentafluorophenyl groups significantly influences the properties of the zinc center and the Zn-C bond. The molecular structure of the base-free compound reveals a near-linear C-Zn-C geometry of 172.6(2)°, which is typical for two-coordinate, monomeric dialkyl- or diarylzinc compounds. researchgate.netcdnsciencepub.com This contrasts with diphenylzinc, which is dimeric in the solid state. researchgate.net
Computational studies on di-zinc complexes have compared the effects of phenyl versus pentafluorophenyl substituents. nih.gov These studies revealed a significantly higher energy barrier for CO₂ insertion into the Zn-C bond for the pentafluorophenyl derivative compared to the phenyl analogue. nih.gov This difference in reactivity is attributed to the decreased Brønsted basicity of the aryl group due to the electron-withdrawing fluorine atoms. nih.gov
Photoelectron spectroscopy combined with DFT calculations has been used to investigate the electronic structure of this compound and compare it to other zinc complexes, such as dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II). researchgate.net These studies provide fundamental information on the properties of the Zn-aryl versus Zn-N bonds. researchgate.net
Furthermore, the formation of metal-only Lewis pair (MOLP) adducts has been studied, for instance with platinum(0) complexes. nih.gov The interaction of this compound with [Pt(PᵗBu₃)₂] to form [(PᵗBu₃)₂Pt→Zn(C₆F₅)₂] demonstrates its capacity to act as a Lewis acidic component. nih.gov Computational modeling of such systems helps to understand the bonding situation between the metal centers. nih.gov
| Compound | Property | Value | Reference |
|---|---|---|---|
| Zn(C₆F₅)₂ | C-Zn-C bond angle (°) | 172.6(2) | researchgate.netcdnsciencepub.com |
| [LZn₂(C₆F₅)₂] | Energy barrier for CO₂ insertion (kcal mol⁻¹) | Higher than phenyl analogue | nih.gov |
| [LZn₂(Ph)₂] | Energy barrier for CO₂ insertion (kcal mol⁻¹) | Lower than pentafluorophenyl analogue | nih.gov |
| Zn(C₆H₅)₂ | Solid-state structure | Dimeric | researchgate.net |
| Zn(C₆F₅)₂ | Solid-state structure | Monomeric | researchgate.net |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of bis(pentafluorophenyl)zinc involves the reaction of a pentafluorophenyl-lithium or Grignard reagent with a zinc halide. researchgate.net A common published method involves the preparation from anhydrous zinc chloride and two equivalents of pentafluorophenyllithium in diethyl ether. researchgate.net While effective, these methods often require cryogenic temperatures and the use of highly reactive organometallic precursors, which can present challenges in terms of sustainability and large-scale production.
Future research is increasingly focused on developing more sustainable and atom-economical synthetic pathways. Key areas of exploration include:
Alternative Pentafluorophenyl Transfer Agents: Investigating milder and more selective C₆F₅ transfer agents is a promising avenue. For instance, the use of organotin compounds like Me₂Sn(C₆F₅)₂ to transfer the pentafluorophenyl group to a boron center suggests that similar strategies could be developed for zinc, potentially avoiding the use of organolithium reagents. acs.org
Direct C-H Activation: A long-term goal is the direct C-H functionalization of pentafluorobenzene (B134492) with a suitable zinc source. While challenging, this approach would represent the most atom-economical route, eliminating the need for pre-functionalized starting materials.
Mechanochemical and Solvent-Free Methods: Exploring solid-state mechanochemical synthesis or other solvent-free reaction conditions could significantly reduce the environmental impact of production. researchgate.net These methods can lead to different product selectivities compared to solution-based syntheses and offer a greener alternative. researchgate.net
Exploration of New Catalytic Transformations and Selectivity Enhancements
This compound is recognized for its Lewis acidity and its role as a C₆F₅ transfer agent, which has led to its use in various catalytic processes. researchgate.netsigmaaldrich.com Future research will likely expand its catalytic repertoire and focus on enhancing selectivity.
Current and Emerging Catalytic Applications:
| Catalytic Transformation | Role of this compound | Key Findings |
| Arylation of N,O-acetals | Lewis acid activator and regenerator of nucleophilic diarylzinc species. | Enables transition-metal-free, atom-efficient synthesis of diarylmethylamines. |
| Ring-Opening Polymerization | Catalyst for the polymerization of lactide. | Produces polymers with pendant covalent adducts, with potential for creating block and star copolymers. |
| Porphyrin Functionalization | Pentafluorophenyl transfer reagent in palladium-catalyzed cross-coupling. | Provides a facile and efficient method for synthesizing pentafluorophenyl-substituted porphyrins. |
| Hydroboration of Ketones | Precursor to active β-thioketiminate zinc catalysts. | Demonstrates the utility of its derivatives in catalytic hydroboration reactions. acs.org |
Future explorations in this area could include:
Asymmetric Catalysis: Designing chiral adducts of this compound to induce enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, or hydroborations.
Frustrated Lewis Pair (FLP) Chemistry: The strong Lewis acidity of this compound makes it an ideal candidate for forming FLPs with sterically hindered Lewis bases. These systems could be employed for the activation of small molecules like H₂, CO₂, and olefins, opening up new catalytic cycles. acs.orgacs.org
Tandem Catalysis: Developing one-pot reactions where this compound or its derivatives catalyze multiple sequential transformations, thereby increasing synthetic efficiency.
Advanced Material Design and Device Performance Optimization
The unique electronic and structural properties of this compound make it a promising component in advanced materials, particularly for organic electronics. Its ability to act as a dopant and a microstructure modifier is a key area of current and future research. researchgate.net
Applications in Organic Electronics:
| Device Type | Role of this compound | Performance Enhancement |
| Organic Thin-Film Transistors (OTFTs) | p-dopant and microstructure modifier. | Increases maximum hole mobility significantly, with reported values exceeding 21 cm² V⁻¹ s⁻¹. |
| Organic Solar Cells (OSCs) | Molecular dopant in polymer:fullerene blends. | Improves exciton (B1674681) dissociation efficiency and balances charge-carrier mobilities. |
Future research in materials science will likely focus on:
Printable and Flexible Electronics: Leveraging the solubility of this compound and its adducts to develop inks for all-solution-processed or printed electronic devices, such as flexible displays and wearable sensors. nih.gov
Interfacial Engineering: Systematically studying the use of this compound as an interfacial layer in multilayer electronic devices to improve charge injection/extraction and enhance device stability.
Supramolecular Architectures: Exploiting the noncovalent interactions, such as phenyl-pentafluorophenyl stacking, to control the self-assembly of materials and create highly ordered crystalline structures for improved electronic performance. acs.org The analysis of crystal packing reveals a prevalence of offset face-to-face interactions, which can be harnessed for rational material design. acs.org
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. A combination of advanced experimental techniques and computational modeling will be essential for elucidating the role of this compound in complex chemical systems.
Key areas for mechanistic investigation include:
Spectroscopic and Crystallographic Studies: In-depth analysis using variable-temperature NMR, single-crystal X-ray diffraction, and other spectroscopic methods can provide detailed structural and dynamic information about reactive intermediates and transition states. researchgate.netacs.org
Kinetic Analysis: Performing detailed kinetic studies of catalytic reactions can help to determine rate laws and activation parameters, providing quantitative insight into the reaction mechanism. acs.org
Computational (DFT) Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries. rsc.org A combined experimental and computational approach has been successfully used to determine the concerted SNAr-like pathway for the reaction of related organometallic compounds with fluoroarenes. rsc.org Such integrated studies are critical for understanding the synergistic effects observed in catalysis and for predicting the behavior of new, rationally designed systems. ed.ac.uk
Potential in Emerging Fields Beyond Current Applications
The unique properties of this compound suggest its potential for application in a variety of emerging scientific and technological fields.
Sustainable Chemistry and CO₂ Valorization: The Lewis acidity of this compound and related compounds makes them interesting candidates for the catalytic conversion of carbon dioxide into value-added chemicals. nih.gov While direct application may require the development of more robust catalytic systems, its involvement in zinc-borane systems for CO₂ hydroboration highlights a promising direction. nih.gov
Biomedical Applications: The synthesis of fluorinated porphyrins using this compound as a reagent opens doors to applications in photodynamic therapy (PDT) and bio-imaging. mdpi.comacs.org The pentafluorophenyl groups can be further functionalized to tune the photophysical properties of the porphyrins and to attach targeting moieties for selective delivery to cancer cells. acs.org
Advanced Sensors: The sensitivity of the zinc center's coordination environment to the presence of Lewis basic analytes could be exploited in the design of chemical sensors. Changes in spectroscopic signals (e.g., fluorescence or NMR) upon binding of an analyte could form the basis of a sensing mechanism.
Nanomaterials Synthesis: As a precursor, this compound could be used in the synthesis of zinc-containing nanoparticles or quantum dots with tailored electronic properties for applications in lighting, displays, and photovoltaics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
